molecular formula C5H3NO5 B12890683 4-Hydroxy-2-nitrofuran-3-carbaldehyde

4-Hydroxy-2-nitrofuran-3-carbaldehyde

Cat. No.: B12890683
M. Wt: 157.08 g/mol
InChI Key: PWHOLUYTXQXWAL-UHFFFAOYSA-N
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Description

4-Hydroxy-2-nitrofuran-3-carbaldehyde is a heterocyclic compound that features a furan ring substituted with hydroxyl, nitro, and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-nitrofuran-3-carbaldehyde typically involves the nitration of furan derivatives followed by oxidation and formylation reactions. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then be oxidized and formylated to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-nitrofuran-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The formyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the formyl group under mild conditions.

Major Products:

    Oxidation: Conversion to 4-oxo-2-nitrofuran-3-carbaldehyde.

    Reduction: Formation of 4-hydroxy-2-aminofuran-3-carbaldehyde.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-nitrofuran-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes or pathways.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-nitrofuran-3-carbaldehyde largely depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The formyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

  • 5-Nitrofuran-2-carbaldehyde
  • 4-Hydroxy-3-nitrofuran-2-carbaldehyde
  • 2-Acetyl-5-nitrofuran

Comparison: 4-Hydroxy-2-nitrofuran-3-carbaldehyde is unique due to the presence of both hydroxyl and nitro groups on the furan ring, which imparts distinct chemical reactivity. Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it versatile for various synthetic applications .

Properties

Molecular Formula

C5H3NO5

Molecular Weight

157.08 g/mol

IUPAC Name

4-hydroxy-2-nitrofuran-3-carbaldehyde

InChI

InChI=1S/C5H3NO5/c7-1-3-4(8)2-11-5(3)6(9)10/h1-2,8H

InChI Key

PWHOLUYTXQXWAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(O1)[N+](=O)[O-])C=O)O

Origin of Product

United States

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